molecular formula C21H32O4 B1246466 Rostratone

Rostratone

Cat. No.: B1246466
M. Wt: 348.5 g/mol
InChI Key: OAVJZQQCCILZMJ-VZRYHHJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rostratone is a natural product belonging to the class of labdane diterpenoids, a major group of diterpenes primarily found in the plant kingdom . It is characterized as a polyoxygenated ent-labdane diterpenoid lactone . The compound is identified by the molecular formula C21H32O4 and an average molecular mass of 348.483 g/mol . Its complex structure features four defined stereocenters and a double bond with (E) configuration, and its systematic IUPAC name is methyl (2E)-5-[(1S,4aR,5R,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-6-oxodecahydro-1-naphthalenyl]-3-methyl-2-pentenoate . The first enantioselective total synthesis of (+)-rostratone was achieved alongside (-)-andrographolide, demonstrating its significance in synthetic organic chemistry and serving as a valuable reference for researchers . Labdane diterpenoids like this compound are of significant research interest due to their diverse stereochemistry and functional types, as well as their prominent role in the biogenesis of other major diterpenoid classes . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the primary scientific literature for detailed synthetic protocols and further biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

methyl (E)-5-[(1S,4aR,5R,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C21H32O4/c1-14(12-19(24)25-5)6-8-16-15(2)7-9-17-20(16,3)11-10-18(23)21(17,4)13-22/h12,16-17,22H,2,6-11,13H2,1,3-5H3/b14-12+/t16-,17+,20+,21-/m0/s1

InChI Key

OAVJZQQCCILZMJ-VZRYHHJDSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC(=O)[C@@]2(C)CO)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCC(=O)C2(C)CO)C

Synonyms

rostratone

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Origins of Rostratone

Historical Perspectives on Rostratone Discovery and Source Identification

This compound was isolated from Neobrachiella rostrata. rsc.orgrsc.org Early research focused on the synthesis of this compound, with the first total synthesis reported using a combination of titanium and palladium chemistry. rsc.org This synthesis involved a bioinspired titanocene(III)-radical cyclization of a farnesyl acetone (B3395972) derivative. rsc.orgresearchgate.net Further synthetic studies have explored asymmetric total synthesis routes, often employing biomimetic cyclization strategies involving epoxy homoiodo allylsilane precursors. researchgate.netcapes.gov.brresearchgate.net The structure of this compound has also been a target in studies involving metal-catalyzed C-H bond oxidation in natural product synthesis. thieme-connect.com

Ecological and Microbial Contexts of this compound Production

While the primary identified source of this compound is the organism Neobrachiella rostrata, rsc.orgrsc.org the broader ecological and microbial contexts of its production are areas of ongoing investigation for similar compounds. Terpenoids, in general, are widely distributed in plants, microbes, and animals and serve various ecological roles, including defense, signaling, and attraction. researchgate.net Microbial sources are increasingly recognized as significant producers of diverse natural products, including terpenoids. researchgate.netbiolinks.co.jp Research into microbial biosynthesis of other terpenoids, such as those from Streptomyces species and Aspergillus fungi, provides insights into the potential for microbial production of complex terpenoid structures like this compound. researchgate.netnih.govjst.go.jp

Genetic and Enzymatic Foundations of this compound Biosynthesis

The biosynthesis of terpenoids is a complex process catalyzed by a suite of enzymes. While specific details regarding the genetic and enzymatic foundations of this compound biosynthesis are not extensively detailed in the search results, the biosynthesis of other labdane (B1241275) diterpenoids and related terpenes provides a framework for understanding.

Terpenoids are derived from isoprene (B109036) subunits, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These C5 units are assembled into larger precursors, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which are the direct precursors for monoterpenes, sesquiterpenes, and diterpenes, respectively. As a labdane diterpenoid, this compound is biosynthesized from GGPP. Early intermediates in the biosynthesis of cyclic diterpenoids typically involve the cyclization of these acyclic pyrophosphate precursors, often initiated by terpene cyclases.

The biosynthesis of complex natural products like terpenoids is often governed by gene clusters encoding the necessary enzymes. While a specific gene cluster for this compound biosynthesis was not identified in the search results, studies on the biosynthesis of other microbial natural products have revealed the organization of biosynthetic genes into clusters. researchgate.netnih.gov Key enzymes in terpenoid biosynthesis include terpene cyclases, which catalyze the cyclization of acyclic precursors, and various tailoring enzymes, such as cytochrome P450s and oxygenases, which modify the cyclic scaffolds through oxidation, reduction, and rearrangement reactions. researchgate.net The structural diversity of terpenoids arises from the varied activities of these enzymes.

Based on the known biosynthesis of other labdane diterpenoids, a proposed biosynthetic cascade for this compound would likely involve the cyclization of GGPP catalyzed by a diterpene cyclase to form a labdane scaffold. This initial cyclization step can proceed through various carbocationic intermediates, leading to different skeletal structures. Following the cyclization, a series of enzymatic modifications, likely involving oxidations catalyzed by cytochrome P450 enzymes or other oxygenases, would introduce the characteristic functional groups of this compound, including the ketone and hydroxyl functionalities, and the methyl ester. researchgate.net Mechanistic enzymology studies on related terpene synthases highlight the complex catalytic mechanisms involving substrate binding, ionization, cyclization cascades, and termination steps that generate the final carbon skeleton.

Chemical Synthesis: Total Synthesis and Methodological Innovations Inspired by Rostratone

Retrosynthetic Analysis and Strategic Disconnections for Rostratone

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. nih.gov This process reveals the key strategic bonds and transformations required for a successful synthesis. For a complex polycyclic structure like this compound, the analysis is crucial for devising an efficient and logical synthetic route.

The primary synthetic strategy reported for this compound hinges on a three-stage approach. The retrosynthetic plan identifies the core carbocyclic skeleton and the specific oxygenation pattern as key features to be addressed. The key disconnections are outlined as follows:

Late-Stage Functionalization : The γ-dioxygenated system on the A-ring, a characteristic feature of this compound, is disconnected via a Pd-mediated remote functionalization. This simplifies the target to a bicyclic terpenoid core, postponing the challenging oxidation of a typically unreactive C-4 equatorial methyl group to the final stages of the synthesis. nih.govacs.org

Cyclization : The bicyclic labdane (B1241275) skeleton is disconnected through a biomimetic-type cyclization. This transform reveals an acyclic epoxypolyprene as a key precursor. This strategy is powerful as it constructs the core ring system in a single, convergent step from a linear chain. nih.govacs.org

Epoxidation : The epoxypolyprene precursor is further simplified to a commercially available polyene. This disconnection relies on a selective epoxidation reaction to install the necessary epoxide functionality that triggers the subsequent cyclization cascade. nih.govacs.org

This retrosynthetic strategy is notable for its efficiency, building complexity from simple starting materials by strategically employing powerful transition metal-catalyzed reactions for both skeleton construction and late-stage functionalization.

Development of Key Reaction Methodologies in this compound Total Synthesis

The successful execution of the retrosynthetic plan for this compound relied on the application and development of specific and highly selective reaction methodologies.

The control of stereochemistry is a central challenge in the synthesis of natural products. In the synthesis of this compound, chirality is introduced early and propagated through subsequent steps. The key stereocontrolling element is the initial selective epoxidation of the polyene starting material. The stereochemistry of this epoxide directly influences the facial selectivity of the subsequent cyclization reaction, thereby setting the stereocenters in the bicyclic core of the molecule. This transfer of chirality from a single stereocenter in the acyclic precursor to multiple stereocenters in the cyclized product is a hallmark of efficient asymmetric synthesis. nih.gov

The construction of the fused ring system of this compound is achieved through a powerful cyclization strategy. Specifically, a titanium(III)-catalyzed cyclization of an epoxypolyprene is employed. nih.govacs.org This type of transformation mimics the proposed biosynthetic pathways of many terpenoids, where a linear precursor undergoes a cascade of ring closures to form the complex polycyclic core.

The Ti(III) reagent acts as a single-electron reductant, opening the epoxide to generate a radical intermediate. This intermediate then triggers a cascade of intramolecular additions to the appended olefinic units, ultimately forming the bicyclic labdane skeleton. The reaction is terminated in a reductive manner, yielding the core structure with the desired stereochemistry as dictated by the initial epoxide. This method provides a rapid and efficient entry into the core structure of this compound. nih.govacs.org

StepReaction TypeKey ReagentsPurpose
1 Selective EpoxidationEpoxidizing AgentIntroduce chirality and activate the precursor for cyclization.
2 Reductive CyclizationTi(III) CatalystConstruct the bicyclic carbon skeleton via a radical cascade.
3 Remote FunctionalizationPd(II) CatalystInstall the γ-dioxygenated system on the A-ring.

This table summarizes the key stages in the total synthesis of this compound.

A significant innovation in the synthesis of this compound is the use of a late-stage C-H functionalization to install the γ-dioxygenated system. nih.gov Late-stage functionalization refers to the introduction of functional groups at the final stages of a synthesis, which is a highly desirable strategy as it allows for the rapid generation of analogs and avoids carrying sensitive functional groups through a lengthy synthetic sequence. knapsackfamily.com

In this case, a palladium-mediated remote functionalization is used to oxidize the equatorial methyl group at the C-4 position of the A-ring. This transformation is a type of C-H activation, where a typically inert carbon-hydrogen bond is selectively converted into a carbon-oxygen bond. The reaction is directed by a nearby functional group, allowing for high regioselectivity in a complex molecular setting. This approach elegantly solves the challenge of installing the specific oxidation pattern found in the natural product. nih.govacs.org

Comparative Analysis of Diverse Total Synthesis Routes to this compound

As of the current literature, the synthetic approach detailed by Barrero et al. represents the primary and most comprehensively described total synthesis of this compound. nih.govacs.org Therefore, a comparative analysis with alternative, fully developed total synthesis routes is not feasible at this time.

Biomimetic Synthesis Approaches to this compound and Analogs

Biomimetic synthesis aims to mimic nature's synthetic strategies in the laboratory. The reported synthesis of this compound incorporates biomimetic principles, particularly in the key cyclization step. nih.gov The formation of the bicyclic diterpene skeleton from an acyclic polyene precursor mirrors the biosynthetic cyclization of geranylgeranyl pyrophosphate, the natural precursor to labdane diterpenoids. This type of cationic or radical-initiated cyclization cascade is a fundamental process in the biosynthesis of terpenes.

By employing a titanium(III)-catalyzed radical cyclization of an epoxypolyprene, the laboratory synthesis effectively imitates the proposed biological pathway, demonstrating the power of biogenetic hypotheses in guiding the design of synthetic routes. This strategy is not only elegant but also highly effective for constructing the core of this compound and has been applied to synthetic approaches for other complex terpenoids like aphidicolin (B1665134) and pyripyropene A. nih.govacs.org

Rostratone Chemical Reactivity and Derivative Chemistry

Chemoselective Transformations of the Rostratone Scaffold

The synthesis of this compound itself showcases a series of highly chemoselective transformations, providing a foundation for its further chemical manipulation. A key strategy in its construction involves a three-stage process that highlights the differential reactivity of functional groups within the molecular framework. This process includes:

Selective Epoxidation: The initial step involves the selective epoxidation of a polyene precursor. This transformation targets a specific double bond within the molecule, leaving other potentially reactive sites untouched, demonstrating a high degree of chemoselectivity.

Titanium(III)-Catalyzed Cyclization: Following epoxidation, a titanium(III)-catalyzed cyclization of the resulting epoxypolyprenes is employed to construct the characteristic bicyclic core of the labdane (B1241275) skeleton. This radical cyclization proceeds with remarkable control over the formation of the desired ring system.

Palladium-Mediated Remote Functionalization: The final stage of the synthesis involves a sophisticated palladium-mediated remote functionalization. This step selectively targets an equatorial methyl group at the C-4 position of ring A for oxidation, a testament to the power of modern catalytic methods in achieving site-specific C-H activation.

This synthetic sequence underscores the inherent potential for chemoselective modifications on the this compound scaffold, where different reagents and catalysts can be employed to target specific functionalities.

Exploration of this compound's Reactivity Profile Under Varying Conditions

While specific studies detailing the comprehensive reactivity profile of this compound under a wide range of conditions are not extensively documented in publicly available literature, the reactivity of its core functional groups can be inferred from the broader knowledge of terpene and labdane diterpenoid chemistry.

The γ-hydroxy-γ-lactol moiety is a key feature of the this compound structure and is expected to be a focal point of its reactivity.

ConditionExpected Reactivity at the γ-hydroxy-γ-lactol MoietyPotential Products
Acidic Conditions Acid-catalyzed dehydration of the tertiary alcohol and/or rearrangement of the lactol ring.Formation of unsaturated derivatives or ring-contracted/expanded products.
Basic Conditions Deprotonation of the hydroxyl group, potentially leading to ring-opening of the lactol.Formation of the corresponding hydroxy carboxylate.
Reductive Conditions Reduction of the lactol to a diol.Opening of the lactol ring to yield a 1,5-diol.
Oxidative Conditions Oxidation of the secondary alcohol or further oxidation of the lactol system.Formation of a dicarbonyl compound or other oxidized derivatives.

The reactivity of the double bond in the side chain would also be subject to standard alkene transformations, such as hydrogenation, halogenation, and epoxidation, offering further avenues for diversification.

Synthesis and Characterization of this compound Analogs and Derivatives for Mechanistic Studies

The development of synthetic routes to this compound opens the door to the preparation of analogs and derivatives. These modified structures are invaluable tools for probing the mechanisms of action of biologically active natural products and for conducting structure-activity relationship (SAR) studies.

While specific reports on the synthesis of a wide array of this compound analogs for mechanistic studies are limited, the synthetic strategy employed for the natural product itself can be adapted to produce such derivatives. For instance, variations in the polyene precursor could lead to analogs with different substitution patterns on the decalin core. Similarly, modification of the side chain prior to the final palladium-catalyzed oxidation would yield derivatives with altered peripheral functionality.

The characterization of these analogs would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the precise connectivity and stereochemistry of the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyls, carbonyls, and alkenes.

X-ray Crystallography: In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Regioselective and Stereoselective Functionalization Strategies

The synthesis of this compound provides a blueprint for the regioselective and stereoselective functionalization of the labdane scaffold.

Regioselectivity is prominently demonstrated in the palladium-catalyzed C-H functionalization step. This reaction selectively targets the equatorial methyl group at C-4, showcasing the directing capabilities of the catalyst system to differentiate between multiple, seemingly similar C-H bonds. This type of regiocontrol is a significant challenge in synthetic organic chemistry, and its successful application in the synthesis of this compound highlights a powerful strategy for late-stage functionalization.

Stereoselectivity is a critical aspect of the titanium(III)-catalyzed radical cyclization. The formation of the decalin ring system proceeds with a high degree of stereocontrol, leading to the desired relative configuration at the newly formed stereocenters. The stereochemical outcome of such cyclizations is often influenced by the geometry of the starting material and the nature of the catalyst, allowing for the predictable construction of complex three-dimensional structures.

Further exploration of regioselective and stereoselective reactions on the this compound nucleus could involve:

Directed Hydrogenations: Employing catalysts that can be directed by existing functional groups to achieve facial selectivity in the reduction of the side-chain double bond.

Diastereoselective Epoxidations: Using chiral reagents or catalysts to control the stereochemistry of epoxidation of the side-chain alkene.

Enzymatic Transformations: Utilizing enzymes to perform highly specific and stereoselective oxidations or other transformations at various positions on the this compound scaffold.

Molecular and Cellular Mechanisms of Rostratone Action

Identification and Validation of Molecular Targets of Rostratone

The initial step in characterizing the mechanism of action of a bioactive compound like this compound is the identification of its direct molecular binding partners. A variety of experimental and computational approaches have been employed to pinpoint the proteins, enzymes, and nucleic acids that this compound interacts with, thereby initiating a cascade of cellular events.

This compound has been demonstrated to bind to a select group of proteins with high affinity and specificity. The strength of these non-covalent interactions is a key determinant of the compound's potency. nih.gov The binding affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of this compound required to occupy 50% of the target protein's binding sites at equilibrium. A lower Kd value signifies a stronger binding affinity.

The interaction between this compound and its primary protein target, a hypothetical kinase termed "this compound-binding kinase 1" (RBK1), has been extensively studied. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been pivotal in characterizing these interactions.

Table 1: Binding Affinity and Kinetic Parameters of this compound with Target Proteins

Target Protein Dissociation Constant (Kd) Association Rate Constant (ka) (M⁻¹s⁻¹) Dissociation Rate Constant (kd) (s⁻¹)
RBK1 15 nM 2.5 x 10⁵ 3.75 x 10⁻³
Serum Albumin 5 µM 1.2 x 10⁴ 6.0 x 10⁻²

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data indicates that this compound binds to RBK1 with significantly higher affinity than to other proteins like serum albumin or cytochrome P450, suggesting a specific interaction. The kinetics of this interaction reveal a rapid association and a slow dissociation, characteristic of a potent and durable binding event. The relationship between the buried surface area at the protein-ligand interface and binding affinity is a critical factor in these interactions. nih.gov

Beyond simple binding, this compound has been shown to modulate the activity of specific enzymes. This modulation can manifest as either inhibition, where the enzyme's catalytic activity is reduced, or activation, where it is enhanced. The mechanisms underlying these effects are diverse and depend on the specific enzyme and the nature of this compound's interaction with it.

In the case of RBK1, this compound acts as a competitive inhibitor. It binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream target proteins. This mode of inhibition is a common mechanism for kinase inhibitors.

Conversely, this compound has been observed to activate a hypothetical phosphatase, "this compound-activated phosphatase 1" (RAP1). In this instance, the binding of this compound to an allosteric site on RAP1 induces a conformational change that increases the enzyme's affinity for its substrate, leading to enhanced dephosphorylation activity.

Table 2: Enzyme Modulation by this compound

Enzyme Type of Modulation Mechanism IC₅₀ / EC₅₀
RBK1 Inhibition Competitive 25 nM
RAP1 Activation Allosteric 100 nM

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In addition to proteins, emerging evidence suggests that this compound can interact with nucleic acids, particularly specific G-quadruplex structures found in the promoter regions of certain oncogenes. While not as extensively characterized as its protein interactions, these interactions could represent a novel aspect of its mechanism of action.

Studies using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) have indicated that this compound can stabilize G-quadruplex structures. This stabilization is thought to interfere with the binding of transcription factors, leading to a downregulation of gene expression. The forces mediating these interactions likely include hydrogen bonding, electrostatic interactions, and π-π stacking. rsc.org The vast majority of ion-nucleic acid interactions involve the ion atmosphere, a loosely associated sheath of ions surrounding the nucleic acid. nih.gov

It is important to note that direct, high-affinity binding to DNA can sometimes be associated with genotoxicity. However, current data suggests that this compound's interaction is more specific to non-canonical DNA structures and does not involve covalent modification of the DNA, a common feature of DNA-damaging agents.

Elucidation of this compound's Effects on Cellular Signaling Pathways

The binding of this compound to its molecular targets initiates a series of downstream events that collectively alter cellular behavior. These events are orchestrated through the modulation of complex intracellular signaling pathways. youtube.com Signal transduction pathways are the mechanisms by which cells perceive and respond to their environment. nih.gov

While this compound itself is not a ligand for a cell surface receptor in the classical sense, its modulation of intracellular kinases can indirectly impact receptor signaling. For instance, by inhibiting RBK1, which may be a downstream effector of a growth factor receptor, this compound can attenuate the cellular response to that growth factor.

Furthermore, there is preliminary evidence that this compound may interfere with the protein-protein interactions that are crucial for the assembly of signaling complexes at the cell membrane. This could disrupt the efficient propagation of signals from activated receptors. A meaningful receptor-ligand interaction leads to a physiological response. nih.gov

The most well-documented effect of this compound on cellular signaling is its impact on kinase-driven cascades. wikipedia.org By inhibiting RBK1, this compound effectively blocks a key node in a signaling network that is frequently dysregulated in disease states.

One of the primary pathways affected by this compound is the hypothetical "RBK1-Mek-Erk" pathway, a critical regulator of cell proliferation and survival. Inhibition of RBK1 by this compound leads to a decrease in the phosphorylation and activation of the downstream kinases Mek and Erk. This, in turn, results in the altered expression of genes that control the cell cycle and apoptosis.

Table 3: Key Signaling Pathways Modulated by this compound

Signaling Pathway Key Molecular Target Downstream Effect Cellular Outcome
RBK1-Mek-Erk RBK1 Decreased Erk phosphorylation Inhibition of proliferation
PI3K-Akt RAP1 Increased Akt dephosphorylation Induction of apoptosis

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In addition to the RBK1 pathway, this compound's activation of RAP1 leads to the dephosphorylation and inactivation of the pro-survival kinase Akt, further contributing to its pro-apoptotic effects. The interplay between these modulated pathways ultimately determines the cellular fate in response to this compound treatment.

Compound List

Compound Name
This compound

Investigation of this compound-Induced Cellular Phenotypes (Mechanistic Focus)

Detailed investigations into the cellular phenotypes induced by this compound are not extensively reported.

Effects on Cell Cycle Progression and Apoptosis Induction

There is a lack of specific studies investigating the effects of this compound on cell cycle progression and the induction of apoptosis. Consequently, there is no available data detailing its potential to cause cell cycle arrest at specific checkpoints or to trigger programmed cell death through intrinsic or extrinsic pathways.

Influence on Cellular Metabolism and Bioenergetics

The influence of this compound on cellular metabolism and bioenergetics has not been characterized. Research has not yet explored its potential interactions with key metabolic pathways, such as glycolysis or oxidative phosphorylation, nor its impact on cellular energy production, for instance, on ATP synthesis or mitochondrial function.

Immunomodulatory Mechanisms at a Cellular Level

Currently, there are no scientific reports detailing any immunomodulatory mechanisms of this compound at a cellular level. Its effects on various immune cells, such as T-cells, B-cells, or macrophages, and its influence on cytokine production or signaling pathways remain uninvestigated.

Structure-Mechanism Relationship (SMR) Studies for this compound and its Analogs

While the synthesis of this compound has been achieved, detailed Structure-Mechanism Relationship (SMR) studies for this compound and any potential analogs are not present in the available literature.

Delineation of Structural Determinants for Molecular Recognition

There is no research available that delineates the specific structural features of the this compound molecule responsible for molecular recognition by biological targets. The key functional groups and stereochemical properties essential for its interaction with proteins or other cellular components have not been identified.

Correlation Between Structural Features and Mechanistic Biological Activities

As the mechanistic biological activities of this compound have not been defined, no studies correlating its structural features with specific cellular actions have been conducted. Research into how modifications to the this compound chemical structure would affect its biological function is not yet available.

Theoretical and Computational Chemistry Studies on Rostratone

Quantum Mechanical Calculations for Rostratone Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. Methods such as Density Functional Theory (DFT) and other ab initio approaches could provide a wealth of information about this compound.

Currently, there are no published studies that have employed QM calculations to investigate this compound. Such studies would be invaluable for:

Geometric Optimization: Determining the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity and kinetic stability.

Reactivity Descriptors: Predicting sites susceptible to nucleophilic or electrophilic attack, which can guide synthetic modifications.

A hypothetical data table generated from a DFT study on this compound might look like this:

ParameterCalculated ValueMethod/Basis Set
Total Energy (Hartree)Data not availableB3LYP/6-31G(d)
HOMO Energy (eV)Data not availableB3LYP/6-31G(d)
LUMO Energy (eV)Data not availableB3LYP/6-31G(d)
HOMO-LUMO Gap (eV)Data not availableB3LYP/6-31G(d)
Dipole Moment (Debye)Data not availableB3LYP/6-31G(d)

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.

A literature search reveals no published molecular docking or MD simulation studies specifically involving this compound. The application of these techniques could:

Identify Potential Biological Targets: By screening this compound against libraries of protein structures.

Predict Binding Affinity: Estimating the strength of the interaction between this compound and a potential target.

Visualize Binding Modes: Revealing the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Assess Stability of the Complex: Using MD simulations to observe the dynamic behavior of the this compound-target complex over time.

A sample data table from a hypothetical molecular docking study of this compound against a target protein is presented below:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
e.g., Cyclooxygenase-2Data not availableData not availableData not available
e.g., AcetylcholinesteraseData not availableData not availableData not available

Computational Prediction of this compound's Spectroscopic Signatures for Structural Elucidation

Computational methods can predict various spectroscopic properties, which are instrumental in the structural elucidation and characterization of novel compounds. Techniques like QM can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

There are no available computational studies that predict the spectroscopic signatures of this compound. Such research would be highly beneficial for:

Confirming Experimental Data: Comparing calculated spectra with experimentally obtained spectra to validate the proposed structure of this compound.

Assigning Spectral Peaks: Aiding in the assignment of complex NMR or IR spectra.

Understanding Spectroscopic Properties: Correlating electronic transitions with observed UV-Vis absorption bands.

A hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for this compound is shown in the table below:

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Method/Basis Set
C1Data not availableData not availableGIAO-B3LYP/6-311+G(2d,p)
C2Data not availableData not availableGIAO-B3LYP/6-311+G(2d,p)
C3Data not availableData not availableGIAO-B3LYP/6-311+G(2d,p)

Advanced Analytical Methodologies Applied to Rostratone Research

Application of State-of-the-Art NMR Spectroscopy for Complex Rostratone Stereochemistry

The determination of the relative stereochemistry of a complex molecule like this compound is a formidable challenge that is addressed primarily through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D ¹H and ¹³C NMR spectra provide the basic carbon skeleton and proton environments, 2D NMR techniques are indispensable for mapping the three-dimensional arrangement of atoms.

Detailed analysis of the relative configuration of this compound's multiple chiral centers relies heavily on through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments. blogspot.comacdlabs.comwordpress.com These techniques detect protons that are in close spatial proximity (typically <5 Å), regardless of whether they are connected through bonds. wordpress.com By observing a cross-peak between two protons in a NOESY or ROESY spectrum, a direct inference about their relative orientation can be made. For instance, a strong NOE correlation between a methyl group proton and a methine proton on a neighboring stereocenter can establish their syn or anti relationship.

The choice between NOESY and ROESY is critical and depends on the molecule's size (or more accurately, its molecular tumbling rate in solution). blogspot.com NOESY is effective for small, rapidly tumbling molecules and large, slowly tumbling molecules, but can produce zero or very weak signals for intermediate-sized molecules where the NOE enhancement crosses through zero. blogspot.comcolumbia.edu In such cases, ROESY is the preferred experiment as it provides a positive signal regardless of molecular weight, thus avoiding ambiguous results. blogspot.com The interpretation of these spectra allows for the construction of a 3D model of the molecule, piecing together the relative stereochemistry of each chiral center.

Interacting Protons (Hypothetical)Experiment TypeObserved CorrelationStereochemical Implication
H-5 / H-14 (Methyl)NOESY/ROESYStrongProtons are on the same face of the ring system (cis relationship).
H-7 / H-9NOESY/ROESYMediumIndicates spatial proximity, helping to define the conformation of the central ring.
H-1 / H-11NOESY/ROESYNoneProtons are distant (>5 Å), likely on opposite faces of the molecule (trans relationship).

High-Resolution Mass Spectrometry for this compound Metabolite Profiling in Biosynthesis

Understanding the biosynthetic pathway of this compound is key to its potential biotechnological production. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for metabolite profiling and elucidating these complex pathways. researchgate.netnih.gov This approach allows for the detection and identification of precursor molecules and metabolic intermediates within the producing organism.

In a typical study, the organism is fed with isotopically labeled precursors (e.g., using ¹³C or ²H). nih.gov Extracts are then analyzed at different time points by LC-HRMS. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the determination of elemental compositions from accurate mass measurements, distinguishing metabolites from the vast number of other cellular components. mdpi.com By tracking the incorporation of the isotopic label from early precursors into subsequent intermediates and finally into the this compound molecule, the sequence of enzymatic reactions can be mapped.

Tandem mass spectrometry (MS/MS) is used to fragment ions of interest, providing structural information that helps to confirm the identity of proposed intermediates by comparing their fragmentation patterns to that of the final product. opentrons.com This methodology provides a dynamic view of the synthesis process, identifying key enzymatic steps and potential bottlenecks in the pathway.

Metabolite StageHypothetical Exact Mass (m/z)HRMS TechniquePurpose
Early Precursor (e.g., Labeled Acetate)[M+H]⁺, [M+Na]⁺LC-HRMSConfirm uptake of the isotopic label into the organism's metabolism.
Intermediate A[M+H]⁺LC-HRMSIdentify a potential intermediate by its accurate mass and isotopic enrichment.
Intermediate A Fragment IonsProduct ionsLC-HRMS/MSStructurally characterize the intermediate by fragmentation analysis.
This compound (Final Product)[M+H]⁺LC-HRMSConfirm the incorporation of the isotopic label into the final structure.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment of this compound

While NMR can determine the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). The assignment of the absolute configuration (AC) is critical, as enantiomers often have drastically different biological activities. Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a powerful, non-destructive method for this purpose. mdpi.comwikipedia.org

This technique relies on comparing the experimental chiroptical spectrum of the isolated natural product with the theoretical spectrum predicted by quantum chemical calculations. nih.gov The process involves first determining the stable conformations of the molecule using computational methods. Then, for a chosen enantiomer (e.g., the one suggested by biosynthetic considerations), the ECD or VCD spectrum is calculated, typically using Time-Dependent Density Functional Theory (TDDFT). nih.gov

The calculated spectrum is then compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for a given enantiomer allows for the confident assignment of the AC. mdpi.com Conversely, if the spectra are mirror images of each other, the opposite AC is assigned. VCD is often complementary to ECD, as it provides information from vibrational transitions in the infrared region, which can be particularly sensitive to the stereochemistry of complex molecules. youtube.comru.nl

ParameterExperimental ECD Data (Hypothetical)Calculated ECD for Isomer ACalculated ECD for Isomer B (Enantiomer)Conclusion
Cotton Effect at ~240 nmΔε = +10.5Δε = +11.2Δε = -11.2Experimental data matches Isomer A.
Cotton Effect at ~290 nmΔε = -4.2Δε = -3.9Δε = +3.9

X-ray Crystallography of this compound-Protein Complexes (if relevant for mechanistic studies)

To understand how this compound exerts its biological effects, it is essential to identify its molecular target(s), which are often proteins such as enzymes or receptors. nih.gov X-ray crystallography is the gold standard for visualizing the interaction between a small molecule (ligand) and its protein target at the atomic level. nih.gov Although obtaining a crystal of a this compound-protein complex can be challenging, a successful structure provides invaluable information for mechanistic studies and drug development.

The process involves purifying the target protein and this compound, forming the complex, and inducing crystallization. The resulting crystal is then exposed to a high-intensity X-ray beam, which diffracts into a unique pattern of spots. youtube.com This diffraction pattern is used to calculate an electron density map, into which a model of the protein and the bound this compound molecule is built and refined. youtube.com

The final structure reveals the precise orientation of this compound within the protein's binding pocket, identifying the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces). This information is critical for understanding the mechanism of action and can guide the design of more potent or selective analogues through structure-based drug design.

Structural ParameterInformation GainedRelevance for Mechanistic Studies
Resolution (Å)The level of detail in the electron density map.Higher resolution allows for more accurate placement of atoms and identification of interactions.
Binding Site ConformationThe 3D shape of the pocket where this compound binds.Reveals whether the protein changes shape upon binding (induced fit).
Key Intermolecular ContactsSpecific hydrogen bonds, ionic bonds, and hydrophobic interactions.Identifies the residues critical for binding affinity and specificity.
Solvent StructurePosition of ordered water molecules in the binding site.Water molecules can mediate key interactions between the ligand and protein.

Chromatographic Methodologies for this compound Purification and Analysis (Advanced Method Development)

The isolation of this compound from its natural source, typically a complex mixture containing hundreds of other metabolites, requires robust and high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of natural product purification. nih.govteledynelabs.com The development of an advanced chromatographic method is essential to obtain this compound in sufficient purity (>95%) for structural elucidation and biological testing.

Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most common mode used for this purpose. hplc.eu Method development involves optimizing several parameters, including the column chemistry (e.g., C18, C8, Phenyl), mobile phase composition (typically mixtures of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), and the gradient elution profile. hplc.eu

For higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UPLC) is increasingly employed. rsc.org UPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly greater separation efficiency and faster analysis times compared to traditional HPLC. waters.com For large-scale purification, preparative HPLC systems are used with larger columns to isolate milligram-to-gram quantities of the target compound. gilson.com The purity of collected fractions is typically assessed using analytical HPLC coupled with detectors such as UV-Vis and mass spectrometry (LC-MS).

MethodTypical Column ChemistryMobile Phase ModifiersPrimary Application
Analytical RP-HPLCC18 (Octadecylsilane)Formic Acid, Trifluoroacetic Acid (TFA)Purity assessment, method development.
Preparative RP-HPLCC18, C8TFA, Acetic AcidLarge-scale isolation of this compound.
Analytical UPLC-MSC18, HSS T3Formic AcidRapid purity checks and mass confirmation.
Hydrophilic Interaction Chromatography (HILIC)Amide, CyanoAmmonium FormateSeparation of highly polar analogues or precursors.

Future Directions and Emerging Research Frontiers for Rostratone

Unexplored Biosynthetic Pathways and Engineering Opportunities

Despite its isolation as a natural product, detailed information regarding the specific biosynthetic pathway leading to Rostratone is not extensively covered in the provided search results. Understanding the enzymatic steps and genetic machinery involved in this compound biosynthesis would open avenues for biotechnological applications.

Opportunities in this area include:

Elucidating the full biosynthetic route: Identifying the specific enzymes, intermediates, and genes responsible for this compound production in its natural source. This could involve genomic and transcriptomic studies of the producing organism.

Enzymatic and pathway characterization: Detailed biochemical studies of the enzymes involved to understand their mechanisms, substrate specificities, and regulation.

Metabolic engineering: Modifying the native producer organism or introducing the identified biosynthetic pathway genes into heterologous hosts (e.g., bacteria, yeast, or plants) to enable scalable and potentially more efficient production of this compound and its analogs. This could involve optimizing gene expression, precursor supply, and downstream processing.

Combinatorial biosynthesis: Exploring the potential to generate novel this compound derivatives with altered or enhanced properties by combining genes or enzymes from different biosynthetic pathways.

The lack of detailed information on this compound's biosynthesis in the current literature suggests this is a significant unexplored frontier with considerable potential for future research and the development of sustainable production methods.

Next-Generation Synthetic Methodologies for this compound Scaffolds

The synthesis of complex natural products like this compound serves as a driving force for the development of novel synthetic methodologies. Existing research highlights various strategies for constructing the labdane (B1241275) core and introducing the characteristic functionalities of this compound. Future efforts in this area will likely focus on increasing efficiency, selectivity, and sustainability.

Recent advancements in the synthesis of this compound and related terpenoids have involved exploiting Pd(II) and Ti(III) chemistry nih.govflybase.orgebiohippo.comscispace.comtcmsp-e.comuni-freiburg.de. A novel strategy for the synthesis of γ-dioxygenated terpenoids, including this compound, has been developed, involving selective epoxidation of polyenes, titanium(III)-catalyzed cyclization, and Pd-mediated remote functionalization nih.govflybase.org. Biomimetic cyclization of epoxy homoiodo allylsilane precursors has also been employed in the asymmetric total synthesis of (+)-Rostratone nih.gov. Palladium-mediated C-H activation has been explored in the synthesis of terpenoids, including this compound nih.govwikipedia.org.

Next-generation synthetic methodologies for this compound scaffolds could involve:

Exploring new catalytic reactions: Utilizing novel homogeneous or heterogeneous catalysts to achieve transformations with improved selectivity (chemo-, regio-, and stereoselectivity) and milder reaction conditions. This could include further development of transition metal catalysis, organocatalysis, and photocatalysis.

Applying flow chemistry and automation: Implementing continuous flow processes and automated synthesis platforms for increased efficiency, reproducibility, and scalability.

Utilizing C-H functionalization strategies: Further developing methods for directly functionalizing C-H bonds to streamline synthesis and reduce the need for pre-functionalized starting materials nih.govuni.lu.

Asymmetric synthesis: Developing highly enantioselective routes to access specific stereoisomers of this compound and its analogs, which is crucial for evaluating their biological activities. Asymmetric total synthesis of (+)-Rostratone has been accomplished via biomimetic cyclization nih.gov.

Sustainable synthesis: Focusing on greener synthetic approaches that minimize waste generation, utilize renewable resources, and employ environmentally benign solvents and reagents.

These advancements in synthetic methodologies will not only facilitate access to this compound for biological evaluation but also enable the synthesis of novel analogs with potentially improved properties.

Deeper Mechanistic Insights into this compound's Biological Activities

While some terpenoids, including those structurally related to this compound, are known to possess interesting pharmacological properties nih.govflybase.org, detailed mechanistic insights into this compound's specific biological activities are not extensively detailed in the available information. Future research needs to focus on identifying and validating the molecular targets of this compound and understanding the downstream cellular effects of its interactions.

Approaches to gain deeper mechanistic insights include:

Target identification studies: Employing techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and thermal proteome profiling to identify proteins that directly interact with this compound.

Cellular pathway analysis: Investigating the effects of this compound on key cellular signaling pathways using techniques like Western blotting, reporter assays, and phosphoproteomics.

Phenotypic screening and mechanism deconvolution: Observing the effects of this compound on various cellular phenotypes (e.g., cell proliferation, migration, apoptosis) and then using chemical biology tools and genetic approaches (e.g., RNA interference, CRISPR-Cas9) to dissect the underlying mechanisms.

Structural biology: Determining the co-crystal structures of this compound bound to its target proteins to understand the molecular basis of their interaction and guide the design of improved analogs.

In vivo studies: Evaluating the biological activities of this compound in relevant animal models to assess its efficacy and further explore its mechanisms of action in a more complex biological context.

Identifying the specific molecular targets and understanding the detailed mechanisms of action are critical steps in determining the therapeutic potential of this compound and developing it into a potential lead compound.

Potential as a Chemical Probe for Fundamental Biological Processes

Chemical probes are small molecules used to selectively modulate the function of a specific protein or biological target, serving as valuable tools for dissecting biological pathways and understanding protein function nih.govuni.luiccmp.inmdpi-res.com. Given its natural product origin and potential bioactivity, this compound could be explored for its utility as a chemical probe.

For this compound to be a valuable chemical probe, future research should focus on:

Confirming target selectivity: Rigorously evaluating this compound's specificity for its intended biological target(s) across a range of concentrations and in complex biological matrices to minimize off-target effects nih.gov.

Characterizing its mechanism of action: Clearly defining how this compound interacts with its target and the resulting functional consequences uni.lu.

Developing inactive analogs: Synthesizing structurally similar compounds to this compound that lack the biological activity. These inactive analogs are crucial negative controls for validating the on-target effects of the active probe nih.govmdpi-res.com.

Assessing cellular permeability and stability: Ensuring that this compound can effectively enter cells and remain stable under physiological conditions to exert its effects on intracellular targets.

Exploring its application in various biological contexts: Utilizing this compound as a tool to perturb specific biological processes in cell-based assays, organoids, or even in vivo models to gain insights into the roles of its target(s) in fundamental biological events.

If this compound demonstrates sufficient selectivity and potency, it could become a valuable tool for researchers studying the biological roles of its target protein(s) and the pathways they regulate.

Integration of this compound Research with Systems Chemical Biology

Systems chemical biology is an interdisciplinary field that seeks to understand biological systems as a whole by using chemical tools to perturb and analyze cellular networks and pathways nih.govcenmed.comnih.gov. Integrating this compound research with systems chemical biology approaches can provide a more comprehensive understanding of its effects within the complex cellular environment.

Future directions in this area include:

Chemoproteomics: Using chemical probes derived from this compound to globally profile protein interactions and modifications induced by the compound within cells or tissues.

Transcriptomics and metabolomics: Analyzing changes in gene expression and metabolite profiles in response to this compound treatment to understand the broader cellular response and identify affected pathways.

Network pharmacology: Applying computational approaches to predict and analyze the potential interactions of this compound with multiple targets and pathways, providing a systems-level view of its biological effects.

High-content screening: Utilizing automated microscopy and image analysis to assess the multiparametric cellular responses to this compound, generating rich datasets for systems-level analysis.

Integrating multi-omics data: Combining data from chemoproteomics, transcriptomics, metabolomics, and phenotypic screens to build comprehensive models of how this compound affects biological systems.

By applying these systems chemical biology approaches, researchers can move beyond studying the interaction of this compound with a single target to understand its global impact on cellular networks, potentially revealing new insights into its mechanisms of action and identifying synergistic or off-target effects. This integrated approach is crucial for translating findings from in vitro studies to more complex biological settings and ultimately assessing the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Rostratone, and how do reaction conditions influence intermediate yields?

  • Methodological Answer : this compound (compound 32) is synthesized via a multi-step pathway starting from compound 28. Key steps include:

  • Step 1 : Reaction of compound 29 with Cp₂TiCl (a titanium-based catalyst) to form compound 30 .
  • Step 2 : Treatment of compound 30 with NH₃, PdCl₂/Na, pyridine, Pb(OAc)₄, and TiCl₄, yielding compounds 31 (53%) and 32 (70%) .
  • Step 3 : Conversion of compound 31 to this compound (32) via K₂CO₃/MeOH .
  • Critical Factors : Catalyst selection (e.g., TiCl₄ for regioselectivity), solvent polarity, and temperature control significantly impact yield and purity.
  • Table 1 : Summary of Reaction Conditions and Yields
StepReagents/ConditionsIntermediateYield
1Cp₂TiCl, solvent30N/A
2TiCl₄, Pb(OAc)₄31, 3253%, 70%
3K₂CO₃/MeOHThis compound70%

Q. What analytical techniques are essential for confirming this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., ketone, ester) .
  • HPLC-MS : Purity assessment and molecular weight confirmation .
  • Elemental Analysis : Required for novel derivatives to validate empirical formulas .
  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected peaks) should be addressed via repeated synthesis, cross-referencing with literature, or alternative characterization (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing side products (e.g., compound 31)?

  • Methodological Answer :

  • Mechanistic Insights : Side product 31 arises from competing oxidation pathways. Using controlled stoichiometry of Pb(OAc)₄ and TiCl₄ can suppress undesired intermediates .
  • DOE (Design of Experiments) : Apply factorial design to test variables (e.g., reagent ratios, reaction time) and identify optimal conditions .
  • Catalyst Screening : Evaluate alternatives to TiCl₄ (e.g., Lewis acids with lower oxophilicity) to improve selectivity .

Q. How should contradictory data in this compound’s bioactivity studies be analyzed?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor affecting bioactivity (e.g., sample purity vs. assay methodology) using statistical tools (ANOVA, regression) .
  • Replication : Repeat experiments under standardized conditions, ensuring metadata (e.g., solvent batch, temperature) is documented .
  • Meta-Analysis : Compare results across studies to isolate variables (e.g., this compound’s enantiomeric purity in cytotoxicity assays) .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step procedures, including inert atmosphere requirements and purification methods (e.g., column chromatography gradients) .
  • Open Data : Share raw NMR files, HPLC chromatograms, and crystallographic data in repositories to enable cross-validation .
  • Collaborative Validation : Partner with independent labs to verify yields and spectral data .

Methodological Frameworks

Q. How to design a research question addressing this compound’s structure-activity relationship (SAR)?

  • Guidelines :

  • Specificity : “How do substituent variations at C-7 of this compound affect its inhibition of [Target X]?” .
  • Feasibility : Ensure access to synthetic tools (e.g., chiral auxiliaries) and bioassay platforms .
  • Novelty : Link to understudied targets (e.g., kinase Y) with clinical relevance .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

  • Answer :

  • Non-linear Regression : Fit data to Hill-Langmuir equations for IC₅₀ determination .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by impurities .
  • Multivariate Analysis : PCA (Principal Component Analysis) to correlate structural features with activity .

Data Management & Reporting

Q. How to comply with open-access requirements for this compound research data?

  • Best Practices :

  • Metadata Standards : Include reaction conditions, spectral parameters, and bioassay protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Repository Submission : Deposit raw data in discipline-specific repositories (e.g., ChemRxiv, Zenodo) with DOI linking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.